molecular formula C11H15NO B1472057 (3-(Tetrahydrofuran-2-yl)phenyl)methanamine CAS No. 1781622-12-5

(3-(Tetrahydrofuran-2-yl)phenyl)methanamine

Cat. No.: B1472057
CAS No.: 1781622-12-5
M. Wt: 177.24 g/mol
InChI Key: NPFIXDPDSQFDDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Tetrahydrofuran-2-yl)phenyl)methanamine (CAS 1781622-12-5) is a chemical compound with the molecular formula C 11 H 15 NO and a molecular weight of 177.24 g/mol . It features a benzylamine group linked to a tetrahydrofuran (THF) ring, a common scaffold in medicinal and materials chemistry. The primary amine group serves as a key reactive site for further synthetic transformations, making this compound a valuable versatile building block for research and development . The tetrahydrofuran ring is a saturated heterocycle known for its solvent properties and ability to act as a hydrogen bond acceptor, which can influence the solubility and bioavailability of derivative molecules . While specific applications for this exact isomer are not fully detailed in the literature, its structural features suggest potential as an intermediate in organic synthesis . Compounds with similar phenyl methanamine motifs functionalized with heterocyclic rings have demonstrated significant value in materials science, particularly as passivating agents in perovskite solar cells to improve efficiency and stability . Furthermore, tetrahydrofuran-containing structures are frequently explored in pharmaceutical research for developing modulators of biological targets, such as sodium channels . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[3-(oxolan-2-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1,3-4,7,11H,2,5-6,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFIXDPDSQFDDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 3-(Tetrahydrofuran-2-yl)benzaldehyde

  • Starting Material: 3-(Tetrahydrofuran-2-yl)benzaldehyde
  • Process: The aldehyde undergoes reductive amination using ammonia or an amine source.
  • Reducing Agents: Sodium cyanoborohydride or hydrogen gas with palladium on carbon catalyst.
  • Purification: Recrystallization or column chromatography.
  • Notes: This method is widely used in laboratory and industrial settings due to its straightforward approach and moderate to high yields. It allows the introduction of the amine group directly onto the benzyl position adjacent to the tetrahydrofuran ring.

Cyclization and Hydroformylation Route (Patent CN110407776B)

This method is a multi-step synthesis involving:

Step Reaction Conditions Catalyst Notes
1 Cyclization of maleic glycol to 2,5-dihydrofuran 120-150 °C, fixed bed reactor Modified montmorillonite, hydroxyapatite, or alumina Efficient cyclization with high selectivity
2 Hydroformylation of 2,5-dihydrofuran to 3-formyltetrahydrofuran 50-100 °C, 0.1-3 MPa, 12-24 h Metal catalyst + halogenated diphosphinium ion salt (cocatalyst) Introduces aldehyde functionality
3 Reductive amination of 3-formyltetrahydrofuran to 3-aminomethyl tetrahydrofuran 40-60 °C, 0.1-1 MPa, 3-6 h Hydroxyapatite-supported nickel catalyst Uses mixed ammonia and hydrogen gas
  • Advantages: This route is green, cost-effective, and suitable for industrial scale-up due to simple production steps and high catalyst durability.
  • Challenges: Hydroformylation can produce positional isomers, complicating purification and causing material waste.
  • Yield: The process yields are competitive with industrial standards, with selectivity and catalyst efficiency optimized.

Other Notable Routes

Route No. Starting Material Key Steps Advantages Disadvantages
1 Diethyl malonate + ethyl chloroacetate Condensation, reduction (NaBH4), cyclization, sulfonation, ammonolysis Cheap raw materials Low total yield, high NaBH4 usage, costly
2 Malic acid Reduction (Ru/C), cyclization, halogenation, cyanidation, reduction Cheap raw materials Toxic sodium cyanide, safety hazards, poor selectivity
4 4,5-Dihydrofuran-3-formic acid Reduction, acyl chlorination, aminolysis, dehydration, hydrogenation Moderate yield (~38%) Complex steps, hazardous reagents (triphosgene), waste issues
5 3-Chloropropionitrile + ethylene oxide Catalyst-mediated reaction, cyclization, reduction Fewer steps, higher yield (>56%) Harsh conditions (-78 °C), hazardous reagents (butyllithium, LiAlH4)
  • Summary: Each route balances raw material cost, safety, yield, and scalability. The cyclization-hydroformylation-reductive amination route stands out for industrial viability, while others may be used for specific applications or research.

Comparative Data Table of Preparation Routes

Route Starting Material(s) Key Catalysts Temperature (°C) Pressure (MPa) Yield (%) Safety & Environmental Notes Industrial Suitability
Reductive Amination of Benzaldehyde 3-(Tetrahydrofuran-2-yl)benzaldehyde Pd/C, NaCNBH3 Ambient to 60 Atmospheric Moderate to High Standard lab reagents, manageable waste High
Cyclization-Hydroformylation-Reductive Amination Maleic glycol Montmorillonite, metal catalyst, Ni/HPA 40-150 0.1-3 Moderate to High Green catalysts, mild conditions Very High
Diethyl Malonate Route Diethyl malonate, ethyl chloroacetate NaBH4 Varies Atmospheric Low High reagent use, cost Low
Malic Acid Route Malic acid Ru/C Varies Atmospheric Moderate Toxic cyanide, safety concerns Low
Dihydrofuran-3-formic Acid Route 4,5-Dihydrofuran-3-formic acid Pd/C, triphosgene Varies Atmospheric ~38 Hazardous reagents, waste Moderate
3-Chloropropionitrile Route 3-Chloropropionitrile, ethylene oxide LDA, LiAlH4 -78 to RT Atmospheric >56 Harsh conditions, hazardous reagents Moderate

Research Findings and Industrial Implications

  • The cyclization-hydroformylation-reductive amination method offers a balance of green chemistry principles, cost-effectiveness, and scalability. The use of hydroxyapatite-supported nickel catalysts enhances selectivity and catalyst life, reducing waste and operational hazards.
  • The reductive amination of aldehydes remains a cornerstone in laboratory synthesis, allowing flexible amine introduction with well-understood reaction conditions.
  • Routes involving toxic reagents such as sodium cyanide or harsh conditions such as extremely low temperatures pose industrial challenges despite potentially good yields.
  • Continuous flow reactors and optimized catalyst systems are being developed to improve yields, selectivity, and safety in industrial production.

Scientific Research Applications

Applications in Chemistry

  • Synthesis of Complex Organic Molecules:
    • Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
    • Facilitates the formation of more complex heterocyclic compounds through reactions involving its amine and aromatic functionalities.
  • Reactivity Studies:
    • The primary amine group allows for typical reactions such as alkylation, acylation, and condensation.
    • The tetrahydrofuran ring can participate in nucleophilic attacks, expanding the scope of synthetic applications.

Biological Applications

(3-(Tetrahydrofuran-2-yl)phenyl)methanamine exhibits a range of biological activities, making it a subject of interest in medicinal chemistry.

  • Antimicrobial Activity:
    • Studies have demonstrated that derivatives of this compound show significant activity against various pathogens, including Leishmania donovani, suggesting potential for new treatments for leishmaniasis.
  • Anticancer Potential:
    • Research indicates that the compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent. For instance, derivatives have shown effectiveness against specific cancer types through mechanisms involving cell cycle arrest and apoptosis induction.
  • Neuroprotective Effects:
    • Compounds related to this compound have been studied for their dual inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical targets in Alzheimer's disease treatment. One derivative exhibited potent inhibition with IC50 values as low as 0.28 µM against AChE.

Case Study 1: Antileishmanial Activity

A study evaluated the antileishmanial effects of derivatives of this compound. The derivatives exhibited varying degrees of efficacy against Leishmania donovani, with some compounds demonstrating significant activity that could lead to new therapeutic options for treating leishmaniasis.

Case Study 2: Neuroprotective Properties

Research focused on neurodegenerative diseases indicated that certain derivatives could serve as effective inhibitors of AChE and MAO. This dual inhibition is particularly promising for developing treatments aimed at slowing the progression of Alzheimer's disease.

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeEffectiveness (IC50)Target Pathway/Mechanism
AntimicrobialDerivative ANot specifiedInhibition of pathogen growth
AnticancerDerivative BNot specifiedInduction of apoptosis
NeuroprotectiveDerivative C0.28 µMInhibition of AChE

Mechanism of Action

The mechanism of action of (3-(Tetrahydrofuran-2-yl)phenyl)methanamine involves its interaction with specific molecular targets, leading to various biological effects. For instance, in oxidation reactions, the compound undergoes a catalytic cycle involving the formation of oxoammonium species, which facilitates the conversion of amines to aldehydes or ketones .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Relevance

Heterocyclic Core Variations

Tetrahydrofuran vs. Furan Derivatives

  • (5-Phenylfuran-2-yl)methanamine Derivatives : These compounds (e.g., compound 20 in ) replace the THF group with an unsaturated furan ring. The lack of ring saturation reduces steric hindrance but decreases polarity. These derivatives exhibit SIRT2 inhibitory activity (33% inhibition at 10 μM for compound 21), highlighting the importance of substituent positioning (e.g., 4-carboxyl on the phenyl ring) and linker groups (urea vs. thiourea) .
  • (Tetrahydrofuran-2-yl)methanamine : Used as a starting material in synthesizing pyrimidine-carboxamide derivatives (e.g., compound 2e in ), this simpler analog lacks the phenyl group, limiting its direct pharmacological relevance but demonstrating utility in heterocyclic synthesis .

Pyran and Thiophene Analogs

  • (3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine Hydrochloride : Features a six-membered pyran ring instead of THF, increasing hydrophilicity. Such modifications are common in CNS-targeting compounds due to improved blood-brain barrier penetration .
  • Thiophen-2-ylmethanamine : Replaces THF with a thiophene ring, introducing sulfur-based electronic effects. This analog is used in ligand synthesis for enzyme binding studies .

Substituent Position and Linker Effects
  • Phenyl Ring Substituents :

    • 4-Carboxyl vs. 3-THF : In SIRT2 inhibitors (), a 4-carboxyl group on the phenyl ring is critical for activity, while the 3-THF substitution in the target compound may sterically hinder binding to similar targets .
    • 3-Methylbenzyl Group : describes N-(3-methylbenzyl)-N-(tetrahydrofuran-2-ylmethyl)amine, where a methyl group at the phenyl 3-position enhances lipophilicity (clogP ~5.14) compared to unsubstituted analogs .
  • Linker Groups :

    • Urea vs. Amine Linkers : Urea-linked derivatives (e.g., compound 21 in ) show superior SIRT2 inhibition (33% at 10 μM) compared to amine-linked analogs, suggesting hydrogen-bonding interactions are critical . The target compound’s direct amine linkage may limit its potency in similar applications.
Physicochemical Properties
Compound clogP Solubility (logS) Key Structural Features Reference
(5-Phenylfuran-2-yl)methanamine (20) 5.14 -4.43 Urea linker, 4-carboxyl phenyl
N-(3-Methylbenzyl)-THF-methanamine ~5.14* -4.43* 3-Methylphenyl, THF
(Tetrahydrofuran-3-yl)methanamine 0.98 -1.02 No phenyl group

*Estimated based on structural similarity to compound 20 .

Biological Activity

(3-(Tetrahydrofuran-2-yl)phenyl)methanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biochemical properties, mechanisms of action, and various biological effects supported by recent research findings.

The compound features a tetrahydrofuran moiety attached to a phenyl group, which contributes to its unique interactions with biological systems. Its structure can be represented as follows:

C13H17N\text{C}_{13}\text{H}_{17}\text{N}

Enzyme Interaction

This compound has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism. These interactions can modulate the activity of these enzymes, influencing the pharmacokinetics of various drugs.

Cellular Effects

The compound affects several cellular pathways, particularly those mediated by G-protein coupled receptors (GPCRs). It has been observed to alter gene expression related to oxidative stress response, impacting cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding to specific biomolecules. This binding can either inhibit or activate target molecules, such as kinases involved in cell signaling pathways .

Temporal and Dosage Effects

Research indicates that the effects of this compound can vary over time and with dosage. Lower doses may enhance metabolic activity and cellular function, while higher doses could lead to toxicity and oxidative stress .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity Description
Antimicrobial Exhibits potential antimicrobial properties against various pathogens.
Anticancer Investigated for anticancer effects in various cancer cell lines.
Enzyme Modulation Interacts with cytochrome P450 enzymes affecting drug metabolism.
Cell Signaling Modulates GPCR pathways influencing cellular responses.
Oxidative Stress Response Alters gene expression related to oxidative stress management .

Case Studies

  • Antimicrobial Activity : A study demonstrated that this compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent in clinical settings.
  • Anticancer Research : In vitro studies indicated that this compound could inhibit the proliferation of certain cancer cell lines by inducing apoptosis through oxidative stress mechanisms .
  • Enzyme Interaction Studies : Research focusing on cytochrome P450 interactions revealed that this compound could significantly alter enzyme activity, which is crucial for understanding its pharmacological implications in drug interactions .

Q & A

Q. How does this compound interact with biological targets like enzymes or receptors?

  • Methodological Answer : Conduct competitive binding assays (e.g., radioligand displacement) or enzyme inhibition studies (e.g., IC50 determination). For example, analogs of this scaffold show antiangiogenic activity via TGFβ modulation, suggesting potential kinase or GPCR targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(Tetrahydrofuran-2-yl)phenyl)methanamine
Reactant of Route 2
(3-(Tetrahydrofuran-2-yl)phenyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.